molecular formula C24H27FN4O2 B4358900 {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4358900
M. Wt: 422.5 g/mol
InChI Key: WIOUDCAAPXVVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a research compound with the molecular formula C24H27FN4O2 and a molecular weight of 422.5 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves multiple steps, starting from the appropriate pyrazole and piperazine derivatives. The synthetic route typically includes the following steps:

    Formation of the pyrazole core: This involves the reaction of 3,5-dimethylphenol with a suitable alkylating agent to form the 3,5-dimethylphenoxy derivative.

    Attachment of the pyrazole moiety: The 3,5-dimethylphenoxy derivative is then reacted with a pyrazole derivative to form the pyrazole core.

    Formation of the piperazine derivative: The 2-fluorobenzyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.

    Coupling of the pyrazole and piperazine derivatives: The final step involves coupling the pyrazole and piperazine derivatives through a carbonylation reaction to form the desired compound.

Chemical Reactions Analysis

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles such as amines or thiols.

Scientific Research Applications

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds also contain a heterocyclic core and are used in various biological and industrial applications.

    Pyrazole derivatives: Similar to the compound , pyrazole derivatives are used as building blocks in organic synthesis and have various biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(3,5-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-18-13-19(2)15-21(14-18)31-17-29-8-7-23(26-29)24(30)28-11-9-27(10-12-28)16-20-5-3-4-6-22(20)25/h3-8,13-15H,9-12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOUDCAAPXVVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.